

Rubiprasin B: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: *Rubiprasin B*

Cat. No.: *B1163862*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiprasin B is a naturally occurring triterpenoid isolated from the roots of *Rubia cordifolia* var. *pratensis*.^[1] As a member of the oleanane or arborane class of triterpenoids, **Rubiprasin B** is part of a family of compounds known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Rubiprasin B**, alongside methodologies for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Rubiprasin B** are summarized below. This data is compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of Rubiprasin B

Property	Value	Source(s)
CAS Number	125263-66-3	[1]
Molecular Formula	C ₃₂ H ₅₂ O ₄	[1]
Molecular Weight	500.75 g/mol	[1]
Appearance	Not Reported	
Melting Point	278-280 °C	Not specified
Boiling Point	549.2 ± 50.0 °C (predicted)	Not specified
Density	1.1 ± 0.1 g/cm ³ (predicted)	Not specified
Solubility	Not Reported	
XLogP3	7.9	Not specified

Table 2: Spectroscopic Data of Rubiprasin B (Predicted/Representative)

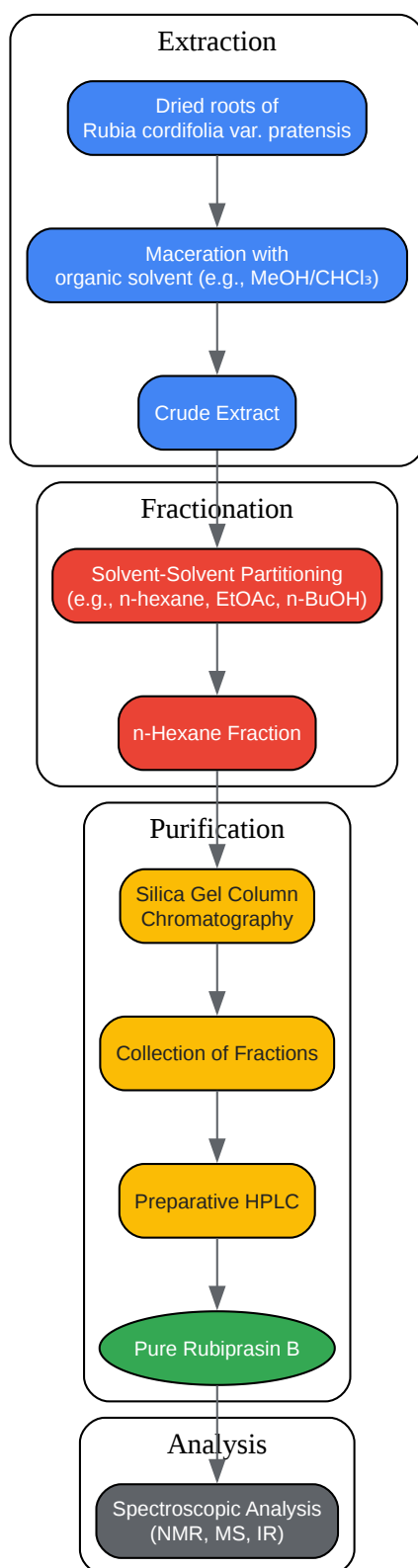
Note: Experimentally obtained spectroscopic data for **Rubiprasin B** is not readily available in the public domain. The following data is representative of a closely related oleanane triterpenoid, 3 β -acetoxyolean-12-en-28-oic acid, to provide an illustrative example of the expected spectral features.

Spectroscopic Data	Description
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 5.28 (1H, t, J=3.6 Hz, H-12), 4.51 (1H, dd, J=11.2, 4.8 Hz, H-3), 2.82 (1H, dd, J=13.6, 4.0 Hz, H-18), 2.05 (3H, s, -OCOCH ₃), 1.14, 0.99, 0.92, 0.91, 0.87, 0.77, 0.76 (3H each, s, 7 x -CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 183.3 (C-28), 171.0 (-OCOCH ₃), 143.7 (C-13), 122.6 (C-12), 80.9 (C-3), 55.4, 47.6, 46.5, 45.9, 41.6, 41.0, 39.3, 38.1, 37.0, 34.1, 33.1, 32.6, 32.5, 30.7, 28.1, 27.7, 25.9, 23.6, 23.5, 22.9, 21.3, 18.3, 17.1, 16.8, 15.5, 15.3
Mass Spectrometry (MS)	ESI-MS m/z: 501.39 [M+H] ⁺
Infrared (IR) Spectroscopy	ν (cm ⁻¹): 3450 (O-H), 2940 (C-H), 1730 (C=O, ester), 1695 (C=O, acid), 1245 (C-O)

Experimental Protocols

Isolation of Rubiprasin B

While the specific, detailed protocol for the isolation of **Rubiprasin B** from the original literature by Itokawa et al. is not fully accessible, a general methodology for the isolation of triterpenoids from *Rubia* species can be outlined. This serves as a representative workflow for researchers aiming to isolate this or similar compounds.



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Caption: General workflow for the isolation and purification of **Rubiprasin B**.

Methodology Details:

- **Extraction:** The air-dried and powdered roots of *Rubia cordifolia* var. *pratensis* are extracted with a suitable organic solvent system, such as a 1:1 mixture of methanol and chloroform, at room temperature.[3] The solvent is then removed under reduced pressure to yield the crude extract.
- **Fractionation:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and successively n-hexane, ethyl acetate, and n-butanol. Triterpenoids like **Rubiprasin B** are often found in the less polar fractions, such as the n-hexane or ethyl acetate fractions.[3]
- **Purification:** The target fraction is then subjected to multiple chromatographic steps for the isolation of pure compounds.
 - **Silica Gel Column Chromatography:** The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, to yield pure **Rubiprasin B**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed by spectroscopic methods, including ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways

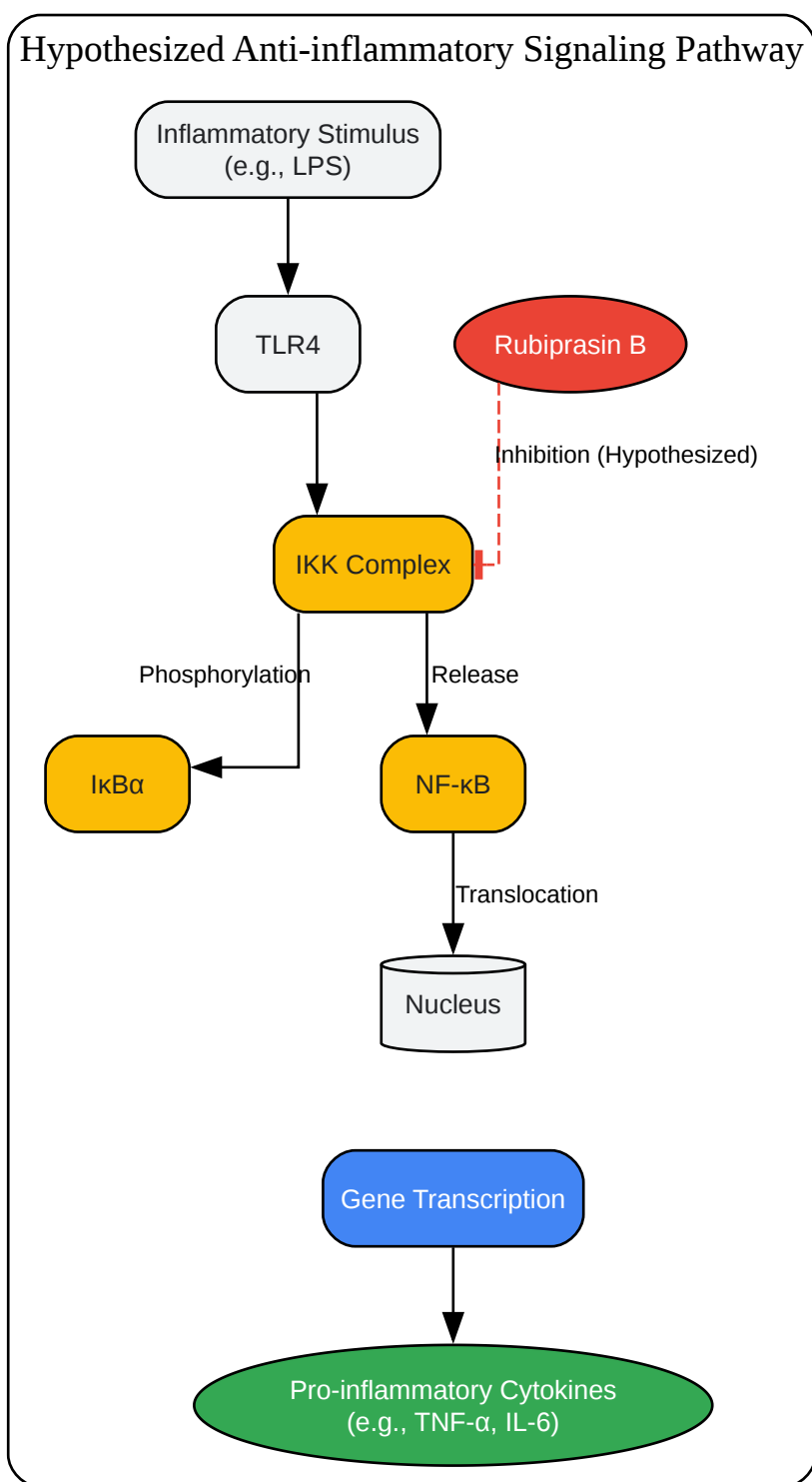
Specific biological activity data for **Rubiprasin B** is limited. However, oleanane-type triterpenoids isolated from the *Rubia* genus have demonstrated a range of pharmacological effects, including cytotoxic and anti-inflammatory activities.[1][2]

Cytotoxic Activity

Many oleanane triterpenoids exhibit cytotoxicity against various cancer cell lines.^{[4][5]} The proposed mechanism often involves the induction of apoptosis. While **Rubiprasin B** has not been explicitly tested, its structural similarity to other cytotoxic triterpenoids suggests it may possess similar properties.

Anti-inflammatory Activity

Triterpenoids from *Rubia* species have been reported to possess anti-inflammatory properties.^[2] A common mechanism for the anti-inflammatory action of natural products is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Rubiprasin B**.

Conclusion

Rubiprasin B is a structurally defined triterpenoid with potential for further pharmacological investigation. This guide provides a summary of its known physicochemical properties and a representative experimental workflow for its isolation. While specific biological data for **Rubiprasin B** is currently sparse, its structural class suggests that it may possess valuable cytotoxic and anti-inflammatory activities. Further research is warranted to fully elucidate the therapeutic potential of this natural product.

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